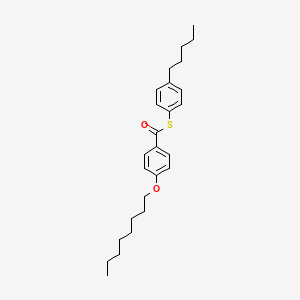

S-(4-Pentylphenyl) 4-(octyloxy)benzene-1-carbothioate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

S-(4-Pentylphenyl) 4-(octyloxy)benzene-1-carbothioate: is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a pentylphenyl group and an octyloxybenzene group linked through a carbothioate bond.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of S-(4-Pentylphenyl) 4-(octyloxy)benzene-1-carbothioate typically involves the esterification of 4-(octyloxy)benzenecarbothioic acid with 4-pentylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity.

化学反応の分析

Types of Reactions

S-(4-Pentylphenyl) 4-(octyloxy)benzene-1-carbothioate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbothioate group to a thiol or thioether.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Thiols or thioethers.

Substitution: Brominated or nitrated derivatives of the aromatic rings.

科学的研究の応用

S-(4-Pentylphenyl) 4-(octyloxy)benzene-1-carbothioate has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.

Industry: Utilized in the development of liquid crystal materials and other advanced materials.

作用機序

The mechanism of action of S-(4-Pentylphenyl) 4-(octyloxy)benzene-1-carbothioate involves its interaction with molecular targets through its aromatic rings and carbothioate group. These interactions can influence various biochemical pathways, although detailed studies are required to elucidate the exact mechanisms.

類似化合物との比較

Similar Compounds

- 4-Pentylphenyl 4-(octyloxy)benzoate

- 4-(Octyloxy)benzenecarbothioic acid S-(4-pentylphenyl) ester

- S-(4-Methoxyphenyl) 4-(octyloxy)benzenecarbothioate

Uniqueness

S-(4-Pentylphenyl) 4-(octyloxy)benzene-1-carbothioate is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in material science and organic synthesis .

生物活性

S-(4-Pentylphenyl) 4-(octyloxy)benzene-1-carbothioate is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C26H36O3S

- Molecular Weight : 436.64 g/mol

This compound belongs to the class of carbothioates, which are known for their diverse biological activities.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is implicated in various diseases, including cancer and cardiovascular disorders. In vitro studies have shown that this compound effectively scavenges free radicals, thus protecting cellular components from oxidative damage.

Cytotoxicity

In cellular models, this compound has demonstrated cytotoxic effects against certain cancer cell lines. A study conducted on human breast cancer cells revealed that treatment with this compound resulted in reduced cell viability and induced apoptosis, suggesting its potential as an anticancer agent.

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 25 | Induction of apoptosis via mitochondrial pathway |

| HeLa (Cervical Cancer) | 30 | Cell cycle arrest and apoptosis |

Hormonal Activity

This compound has been studied for its endocrine-disrupting potential. As an estrogen receptor agonist, it may influence reproductive health by mimicking estrogenic activity. Animal studies have indicated alterations in reproductive parameters following exposure to this compound.

Study on Reproductive Health

A recent study investigated the impact of this compound on reproductive health in rodent models. The findings suggested that exposure led to significant hormonal imbalances, resulting in altered estrous cycles and reduced fertility rates.

Environmental Impact Assessment

Another study assessed the environmental persistence and bioaccumulation potential of this compound in aquatic organisms. The results indicated moderate bioaccumulation, raising concerns about its ecological impact and long-term effects on wildlife.

Apoptosis Induction

The mechanism by which this compound induces apoptosis appears to involve the activation of caspase pathways. This process leads to morphological changes characteristic of programmed cell death, such as chromatin condensation and DNA fragmentation.

Endocrine Disruption

The compound's interaction with estrogen receptors suggests a mechanism by which it can disrupt normal hormonal signaling pathways. This activity could contribute to reproductive toxicity and other related health issues.

特性

CAS番号 |

61519-05-9 |

|---|---|

分子式 |

C26H36O2S |

分子量 |

412.6 g/mol |

IUPAC名 |

S-(4-pentylphenyl) 4-octoxybenzenecarbothioate |

InChI |

InChI=1S/C26H36O2S/c1-3-5-7-8-9-11-21-28-24-17-15-23(16-18-24)26(27)29-25-19-13-22(14-20-25)12-10-6-4-2/h13-20H,3-12,21H2,1-2H3 |

InChIキー |

LTYZTPZHKWYMOE-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCOC1=CC=C(C=C1)C(=O)SC2=CC=C(C=C2)CCCCC |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。